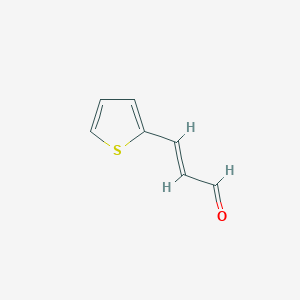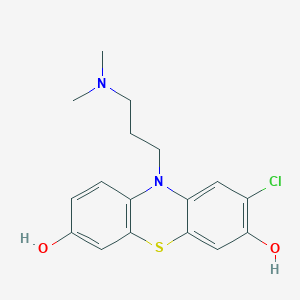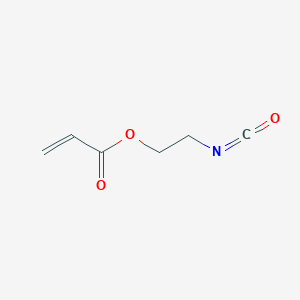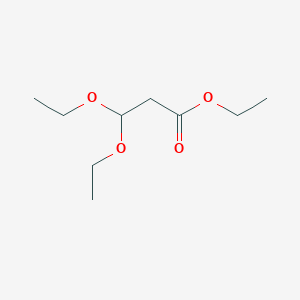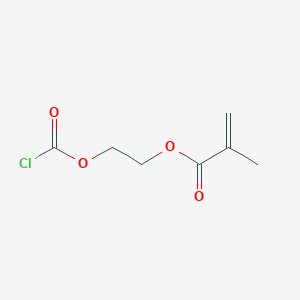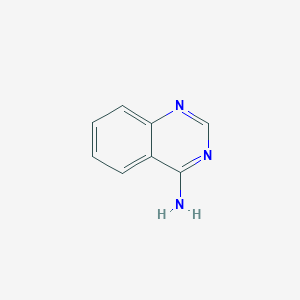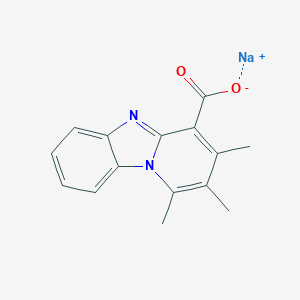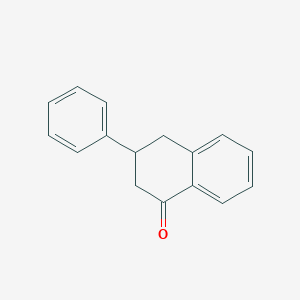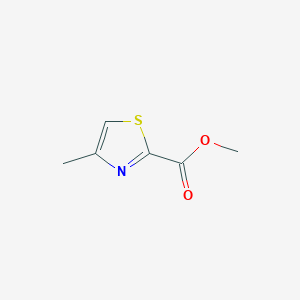
Methyl 4-methylthiazole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 4-methylthiazole-2-carboxylate and related compounds often involves the cyclization of functionalized enamides or thioamides. One notable method for synthesizing 2-phenyl-4,5-substituted oxazoles, which share structural similarities with methyl 4-methylthiazole-2-carboxylates, involves intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method offers an efficient route to introduce ester, N-substituted carboxamide, or acyl functionalities into the thiazole structure, showcasing the versatility of thiazole synthesis techniques (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of methyl 4-methylthiazole-2-carboxylate is characterized by the presence of a thiazole ring, a carboxylate group, and a methyl substituent. The thiazole ring provides a rigid aromatic platform that can participate in various chemical reactions, while the carboxylate and methyl groups offer sites for further functionalization. Structural analysis of similar thiazole derivatives through X-ray crystallography and computational methods has provided insights into their conformation, electronic structure, and reactivity patterns, which are crucial for designing new compounds with desired properties.
Chemical Reactions and Properties
Methyl 4-methylthiazole-2-carboxylates undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of reactive sites on both the thiazole ring and the carboxylate group. These reactions allow for the introduction of various functional groups, enabling the synthesis of a wide array of derivatives with diverse chemical properties. For instance, the nucleophilic ring-opening of oxazolone derivatives leads to the formation of 2-phenyl-4,5-functionalized oxazoles, illustrating the compound's utility in synthesizing complex molecules (Misra & Ila, 2010).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- Thiazole compounds have been found to contribute to the development of various drugs and biologically active agents .
- The thiazole ring, which is part of the “Methyl 4-methylthiazole-2-carboxylate” structure, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
- These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
- One drug candidate containing a thiazole ring is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
-
Pest Control
-
Chemical Synthesis
-
Neuroprotective and Anti-neuroinflammatory Agents
- While not directly related to “Methyl 4-methylthiazole-2-carboxylate”, a similar compound, “triazole-pyrimidine”, has been used in the synthesis of potential neuroprotective and anti-neuroinflammatory agents .
- These compounds have shown promising results in reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- They also showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
-
Antiviral and Anticancer Agents
- While not directly related to “Methyl 4-methylthiazole-2-carboxylate”, a similar compound, “triazole-pyrimidine”, has been used in the synthesis of potential antiviral and anticancer agents .
- Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
- These compounds have shown promising results in various human cells and exhibited a promising antineoplastic potential .
-
Organic Synthesis
- “Methyl 4-methylthiazole-2-carboxylate” can be used as a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .
- For example, it is an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-methyl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBUZTKTDPPXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465699 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylthiazole-2-carboxylate | |
CAS RN |
14542-15-5 | |
| Record name | Methyl 4-methylthiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14542-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

